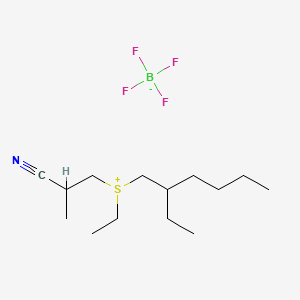![molecular formula C25H17ClF3N3O2 B12835836 2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 72319-13-2](/img/structure/B12835836.png)
2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydrazinylidene group, a trifluoromethylphenyl group, and a methylphenyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with 3-oxo-2-naphthoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is investigated for its potential therapeutic properties. It may have applications in developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics.
Mécanisme D'action
The mechanism of action of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is unique due to its combination of functional groups and its naphthalene core. This structure imparts specific chemical properties that are not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
72319-13-2 |
|---|---|
Formule moléculaire |
C25H17ClF3N3O2 |
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
4-[[4-chloro-3-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17ClF3N3O2/c1-14-6-8-16(9-7-14)30-24(34)19-12-15-4-2-3-5-18(15)22(23(19)33)32-31-17-10-11-21(26)20(13-17)25(27,28)29/h2-13,33H,1H3,(H,30,34) |
Clé InChI |
QLYFHHQXGTXJFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)






![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

